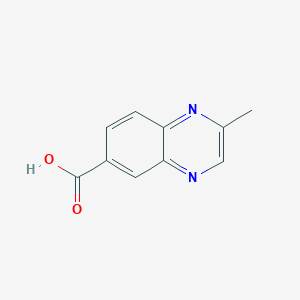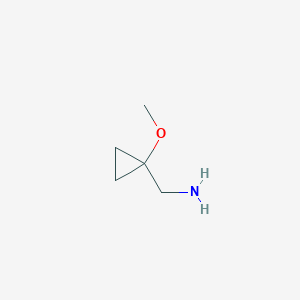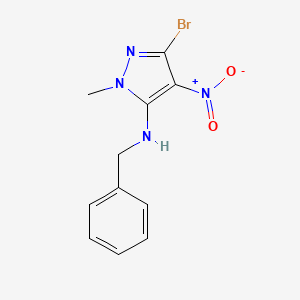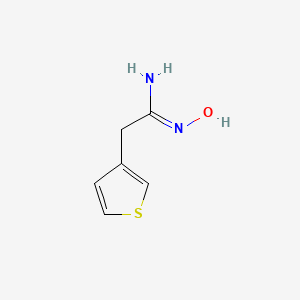
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol
Overview
Description
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, also known as Benzylphenylpropeneol, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid with a pleasant odor and a boiling point of approximately 145°C. It is a versatile compound that is used in many different fields, including biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
Non-linear Optical Properties
- Optical Applications : A study by Singh et al. (2012) synthesized new chalcones, including derivatives similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, and found them to exhibit better non-linear optical responses than standard compounds, indicating potential applications in optical technologies (Singh et al., 2012).
Corrosion and Photocrosslinking
- Materials Science : Ramkumar et al. (2015) explored the effects of substituting chalcone-based materials, including compounds structurally similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, in corrosion inhibition and photocrosslinking applications (Ramkumar et al., 2015).
Synthesis and Characterization
- Chemical Synthesis : Paczkowski and Hölderich (1997) conducted a study on the hydrogenation of certain compounds to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol, offering insights into the chemical synthesis process (Paczkowski & Hölderich, 1997).
Spectroelectrochemical Properties
- Electrochemical Technologies : A study by Kamiloğlu et al. (2018) focused on synthesizing new compounds including 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigating their electrochemical properties, suggesting their applicability in various electrochemical technologies (Kamiloğlu et al., 2018).
Other Applications
- Various Industrial Applications : Chalcone-based materials, similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, have been utilized in different industrial applications. A study by Ramkumar et al. (2013) focused on the synthesis and characterization of such chalcone-based single crystals, indicating their relevance in various industries (Ramkumar et al., 2013).
properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-10,12,17H,11,13H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGGFBBEVHNLKT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)






![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)


